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Compound of Interest

Compound Name: Quinoxaline-5-carboxylic acid

Cat. No.: B152838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that

have garnered significant attention in medicinal chemistry due to their diverse and potent

biological activities. This guide provides a comparative analysis of the structure-activity

relationship (SAR) of quinoxaline-5-carboxylic acid analogs, with a primary focus on their

antibacterial properties. The information presented herein is supported by experimental data

from published studies to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Antibacterial Activity
A key study by Srinivas et al. systematically investigated the antibacterial potential of a series

of sixteen novel quinoxaline-5-carboxamide derivatives. These compounds were synthesized

and evaluated against a panel of four bacterial strains: two Gram-positive (Staphylococcus

aureus and Streptococcus pyogenes) and two Gram-negative (Escherichia coli and

Pseudomonas aeruginosa). While specific minimum inhibitory concentration (MIC) values are

not publicly available, the study provides a valuable qualitative summary of the structure-

activity relationships.

The core structure of the synthesized analogs is based on a quinoxaline-5-carboxamide

scaffold. The SAR exploration was conducted by introducing various substituents at the amide
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nitrogen. The qualitative antibacterial activity of these analogs is summarized in the table

below.

Compound Series
Substituent at Amide
Nitrogen

Observed Antibacterial
Activity

5a-5p

Phenyl, Substituted Phenyl

(with Fluoro groups), Cyclic

(e.g., Morpholine), and

Aliphatic Chains

Compounds bearing fluoro-

substituted phenyl rings, as

well as those with cyclic and

aliphatic chains, demonstrated

excellent antibacterial activity.

Other analogs in the series

exhibited moderate activity.[1]

From this study, a clear SAR trend emerges, indicating that the nature of the substituent on the

amide nitrogen of the quinoxaline-5-carboxamide core plays a crucial role in modulating the

antibacterial potency. The enhanced activity associated with fluoro-substituted phenyl groups

suggests that electronic properties and potential specific interactions of the fluorine atom are

favorable for target binding. Furthermore, the high activity of analogs with cyclic and aliphatic

chains points towards the importance of conformational flexibility and steric factors in the

interaction with the bacterial target.

Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and

replication of SAR data. The following are detailed protocols for key experiments relevant to the

evaluation of quinoxaline-5-carboxylic acid analogs.

Synthesis of Quinoxaline-5-Carboxamide Analogs
The synthesis of the quinoxaline-5-carboxamide derivatives is a multi-step process starting

from commercially available methyl 2,3-diamino benzoate.

Workflow for the Synthesis of Quinoxaline-5-Carboxamide Analogs:
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Synthesis Workflow

Methyl 2,3-diamino benzoate Reaction with Oxalic Acid Monohydrate Methyl 2,3-dioxo-1,2,3,4-tetrahydro
quinoxaline-5-carboxylate Chlorination with Thionyl Chloride Methyl 2,3-dichloroquinoxaline-5-carboxylate Hydrolysis 2,3-Dichloroquinoxaline-5-carboxylic acid Amidation with various amines Quinoxaline-5-carboxamide Analogs (5a-5p)

Click to download full resolution via product page

Caption: Synthetic pathway for quinoxaline-5-carboxamide analogs.

Cyclization: The starting material, methyl 2,3-diamino benzoate, is reacted with oxalic acid

monohydrate to form the cyclic intermediate, methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-

5-carboxylate.

Chlorination: The intermediate is then treated with a chlorinating agent, such as thionyl

chloride, to yield methyl 2,3-dichloroquinoxaline-5-carboxylate.

Hydrolysis: The ester group is hydrolyzed to a carboxylic acid to produce 2,3-

dichloroquinoxaline-5-carboxylic acid.

Amidation: Finally, the carboxylic acid is coupled with a variety of primary or secondary

amines in the presence of a suitable coupling agent to afford the target quinoxaline-5-

carboxamide analogs.

Antibacterial Susceptibility Testing: Broth Microdilution
Method for Minimum Inhibitory Concentration (MIC)
Determination
This method is a standard procedure to determine the lowest concentration of an antimicrobial

agent that inhibits the visible growth of a microorganism.

Materials:

Test compounds (quinoxaline-5-carboxamide analogs)
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Bacterial strains (E. coli, P. aeruginosa, S. aureus, S. pyogenes)

Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Positive control antibiotic (e.g., Ciprofloxacin)

Negative control (medium only)

Microplate reader

Procedure:

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent

(e.g., DMSO). Perform serial two-fold dilutions of the compounds in the culture medium

directly in the 96-well plates.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5

colony-forming units (CFU)/mL in the wells.

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted

compounds. Include a positive control well (inoculum with a standard antibiotic) and a

negative control well (inoculum with medium only).

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by

using a microplate reader to measure the optical density at 600 nm.

Potential Signaling Pathway Involvement in
Anticancer Activity
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While the primary focus of the highlighted study was on antibacterial activity, other quinoxaline

derivatives have been extensively investigated for their anticancer properties. A common

mechanism of action for many anticancer quinoxaline compounds is the inhibition of protein

kinases involved in cancer cell proliferation and survival. One such critical pathway is the

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. Inhibition of

VEGFR-2 can block downstream pathways such as the PI3K/AKT/mTOR and MAPK pathways,

which are crucial for angiogenesis, cell survival, and proliferation.

Potential VEGFR-2 Signaling Pathway Inhibition
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Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline analogs.

This guide provides a foundational understanding of the SAR of quinoxaline-5-carboxylic
acid analogs, primarily focusing on their antibacterial activity. The provided experimental

protocols and insights into potential signaling pathway interactions are intended to facilitate

further research and development of this promising class of compounds for therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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